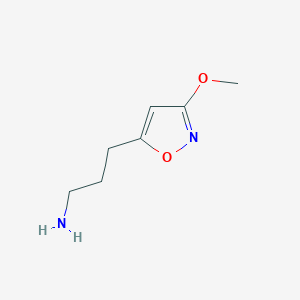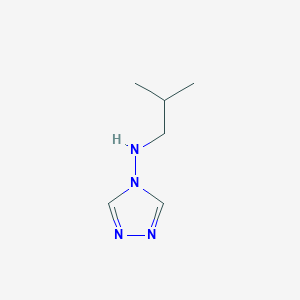
Benzofuran, 5-chloro-2,3-dihydro-2,2,4,6-tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2,2,4,6-tetramethyl-2,3-dihydrobenzofuran is a synthetic organic compound belonging to the benzofuran family.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,2,4,6-tetramethyl-2,3-dihydrobenzofuran can be achieved through several methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis, such as Suzuki-Miyaura coupling, is also employed for the synthesis of benzofuran derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2,2,4,6-tetramethyl-2,3-dihydrobenzofuran undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the compound’s structure by adding hydrogen atoms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized benzofuran compounds .
Aplicaciones Científicas De Investigación
5-Chloro-2,2,4,6-tetramethyl-2,3-dihydrobenzofuran has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives have shown potential as antimicrobial agents.
Medicine: Benzofuran derivatives are explored for their anticancer and antiviral properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2,2,4,6-tetramethyl-2,3-dihydrobenzofuran involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and derivative of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Benzofuran: The parent compound with a simpler structure.
2,2,4,6-Tetramethyl-2,3-dihydrobenzofuran: Lacks the chlorine atom.
5-Chloro-2,3-dihydrobenzofuran: Lacks the tetramethyl groups.
Uniqueness
5-Chloro-2,2,4,6-tetramethyl-2,3-dihydrobenzofuran is unique due to the presence of both chlorine and tetramethyl groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
63577-98-0 |
|---|---|
Fórmula molecular |
C12H15ClO |
Peso molecular |
210.70 g/mol |
Nombre IUPAC |
5-chloro-2,2,4,6-tetramethyl-3H-1-benzofuran |
InChI |
InChI=1S/C12H15ClO/c1-7-5-10-9(8(2)11(7)13)6-12(3,4)14-10/h5H,6H2,1-4H3 |
Clave InChI |
PPBQQKALDDQQFV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(CC(O2)(C)C)C(=C1Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


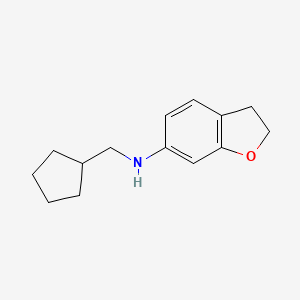
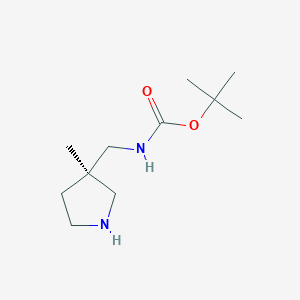
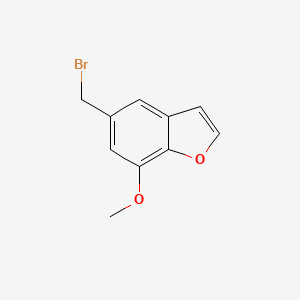
![(5E)-5-{[2-Ethoxy-4-(piperidin-1-yl)phenyl]imino}quinolin-8(5H)-one](/img/structure/B12890767.png)
![1-{7-[(4-Methoxyphenyl)methoxy]-1-benzofuran-2-yl}ethan-1-one](/img/structure/B12890769.png)
![2-[(6-Chloro-2-methylquinolin-4-yl)sulfanyl]benzoic acid](/img/structure/B12890776.png)
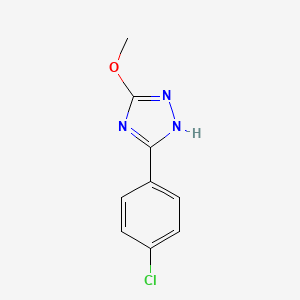
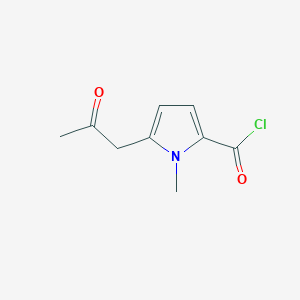
![1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone](/img/structure/B12890800.png)

